Enantioselective Pharmacological Activity: (S)-Etodolac as Sole Active COX-2 Inhibitor
(S)-Etodolac is the sole enantiomer responsible for COX-2 inhibitory activity. In direct comparative in vitro assays, (S)-etodolac potently inhibits COX-2, whereas (R)-etodolac is inactive. In a rat adjuvant-induced arthritis model, suppression of paw swelling was observed only with (S)-etodolac [1]. This enantioselective activity underpins the therapeutic effect of racemic etodolac, with (R)-etodolac contributing no COX-mediated anti-inflammatory action [2].
| Evidence Dimension | COX-2 inhibitory activity and anti-inflammatory effect |
|---|---|
| Target Compound Data | Active COX-2 inhibition; suppresses paw swelling in adjuvant-induced arthritic rats |
| Comparator Or Baseline | (R)-etodolac: inactive as COX inhibitor; no suppression of paw swelling |
| Quantified Difference | Activity attributed exclusively to (S)-enantiomer |
| Conditions | In vitro COX activity assay and adjuvant-induced arthritis rat model |
Why This Matters
For mechanistic studies of COX-2 inhibition or development of enantioselective assays, (S)-etodolac is required; racemic material contains 50% inactive enantiomer that confounds dose-response relationships.
- [1] Inoue N et al. (2011). The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. J Pharmacol Sci. 115(4):453-460. https://www.jstage.jst.go.jp/article/jphs/115/4/115_10326FP/_article View Source
- [2] ChEBI: (S)-etodolac. EMBL-EBI. (2019). https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:60371 View Source
